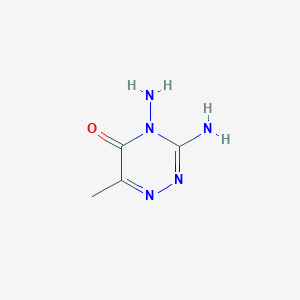

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

概要

説明

WAY-637193は、そのユニークな特性と潜在的な用途により、さまざまな科学分野で関心を集めている化学化合物です。この化合物は、分子レベルでの特定の相互作用で知られており、化学、生物学、医学における研究の対象となっています。

化学反応の分析

WAY-637193は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。酸化によく用いられる試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応には、水素の付加または酸素の除去が含まれます。還元によく用いられる試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応には、1つの原子または原子団を別の原子または原子団で置き換えることが含まれます。置換反応によく用いられる試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

WAY-637193は、次のような幅広い科学研究の応用があります。

化学: さまざまな化学反応と研究において試薬として使用されます。

生物学: 生体分子との相互作用と細胞プロセスへの潜在的な影響について研究されています。

医学: 潜在的な治療効果と作用機序について調査されています。

工業: 新しい材料や化学プロセスの開発に適用される可能性があります。

科学的研究の応用

WAY-637193 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It is studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

Industry: It may have applications in the development of new materials and chemical processes.

作用機序

WAY-637193の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定の受容体または酵素に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、その使用の状況によって異なる場合があります。

類似の化合物との比較

WAY-637193は、他の類似の化合物と比較して、その独自性を際立たせることができます。類似の化合物には、次のようなものがあります。

WAY-151693: コラーゲナーゼ3との相互作用と、その潜在的な治療効果で知られています.

アスピリン(アセチルサリチル酸): 抗炎症作用と解熱作用で知られています.

類似化合物との比較

WAY-637193 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

WAY-151693: Known for its interactions with collagenase 3 and its potential therapeutic effects.

Aspirin (Acetylsalicylic acid): Known for its anti-inflammatory and antipyretic effects.

準備方法

WAY-637193の調製には、いくつかの合成経路と反応条件が含まれます。詳細な工業生産方法は容易には入手できませんが、合成には通常、制御された条件下での特定の試薬と触媒の使用が含まれます。正確な合成経路は、目的とする化合物の純度と収率によって異なる場合があります。

生物活性

3,4-Diamino-6-methyl-1,2,4-triazin-5(4H)-one (CAS 52553-11-4) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in cancer therapy and enzyme inhibition.

- Molecular Formula : CHNO

- Molecular Weight : 141.134 g/mol

- Hydrogen Acceptors : 6

- Hydrogen Donors : 2

- Aromatic Rings : 1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : The compound has shown potential as an anticancer agent through various mechanisms.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

Antitumor Activity

A study investigating the cytotoxic effects of triazine derivatives found that compounds similar to this compound displayed notable activity against non-small cell lung cancer (NSCLC) cell lines. The IC values for these compounds ranged from 12 nM to 54 nM, indicating potent antitumor properties compared to established drugs like gefitinib .

Table 1: Cytotoxic Activity of Triazine Derivatives

| Compound ID | Cell Line | IC (nM) | Reference Drug |

|---|---|---|---|

| Compound A | H1299 | 12.5 | Gefitinib |

| Compound B | H1299 | 13.68 | Gefitinib |

| Compound C | H1299 | 40 | Gefitinib |

The biological activity of this compound is hypothesized to involve:

- Hydrophobic Interactions : The compound's structure allows for effective binding to target proteins via hydrophobic interactions.

- Hydrogen Bond Formation : Key amino acids in the target enzymes may form hydrogen bonds with the triazine moiety, enhancing binding affinity and specificity .

Enzyme Inhibition Studies

In addition to its antitumor effects, research has indicated that triazine derivatives can inhibit various enzymes involved in tumor progression and survival pathways. The specific inhibitory activity of this compound is still under investigation but is believed to be related to its structural properties that facilitate interaction with enzyme active sites.

Case Studies

Several studies have explored the biological implications of triazine derivatives:

- Cytotoxicity Against NSCLC : A comprehensive study evaluated the cytotoxicity of various synthesized triazines against H1299 cells. The results demonstrated that modifications in the triazine structure could significantly enhance anticancer activity.

- Selectivity for Kinases : Research on related compounds has shown selectivity for tyrosine kinases (TKs), suggesting that structural modifications could lead to enhanced therapeutic profiles against resistant cancer types .

特性

IUPAC Name |

3,4-diamino-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2-3(10)9(6)4(5)8-7-2/h6H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUAPQXIGBLZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364828 | |

| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52553-11-4 | |

| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。